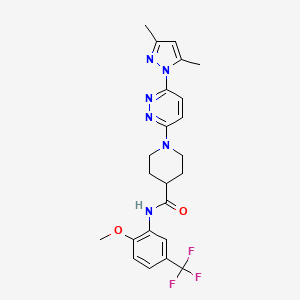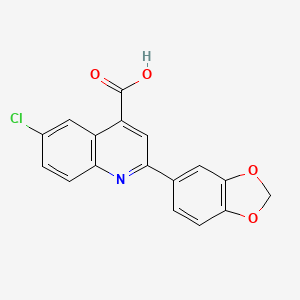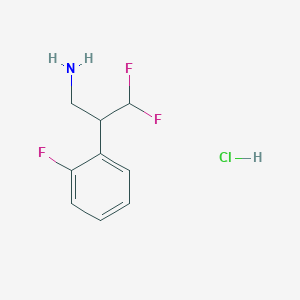
3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be a fluorinated derivative of phenylpropanamine. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity or metabolic stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of fluorine atoms onto the phenyl and propyl groups. This could potentially be achieved through various methods such as nucleophilic or electrophilic fluorination .Molecular Structure Analysis
The molecule consists of a phenyl group (a six-membered carbon ring) with a fluorine atom attached, connected to a three-carbon chain (propyl group) with two fluorine atoms attached to the middle carbon .Chemical Reactions Analysis
As an amine, this compound could potentially undergo reactions typical of amines, such as acylation or alkylation. The presence of fluorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its lipophilicity, which could influence properties like solubility or stability .Applications De Recherche Scientifique
Asymmetric Organocatalysis
3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride: is used in asymmetric organocatalysis to synthesize optically active difluoro-substituted indoline derivatives . These derivatives are important due to their potential pharmaceutical applications. The compound acts as a catalyst in reactions using Hantzsch ester as the hydrogen source, leading to products with excellent yield and enantioselectivity.
Synthesis of Bioactive Fluorinated Indole Derivatives
The compound is utilized in the synthesis of bioactive fluorinated indole derivatives . These derivatives are significant in medicinal chemistry as the introduction of fluoro atoms into organic molecules can alter their properties, such as lipophilicity and metabolic stability, enhancing drug activity and therapeutic efficacy.
Material Science: Organic Solar Cells
In material science, particularly in the development of organic solar cells (OSCs), 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride serves as a precursor for designing donor–acceptor copolymers . These copolymers are used as donor materials in non-fullerene OSCs, contributing to the advancement of solar energy technology.
Chemical Synthesis: Transfer Hydrogenation
This compound is involved in the transfer hydrogenation process, which is a key step in chemical synthesis . It provides a method for the synthesis of various compounds under mild reaction conditions, which is crucial for developing new chemical entities with potential industrial applications.
Pharmaceutical Research: Antiviral and Anticancer Agents
The structural motif of 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride is found in various indole derivatives that possess antiviral and anticancer activities . Research in this area focuses on creating new derivatives that can bind with high affinity to multiple receptors, leading to the development of novel therapeutic agents.
Analytical Chemistry: Reference Standards
Due to its well-defined structure and purity, 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine hydrochloride is used as a reference standard in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis.
Orientations Futures
Propriétés
IUPAC Name |
3,3-difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-8-4-2-1-3-6(8)7(5-13)9(11)12;/h1-4,7,9H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYZTRPCXSXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)C(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

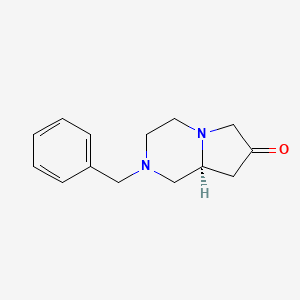
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)
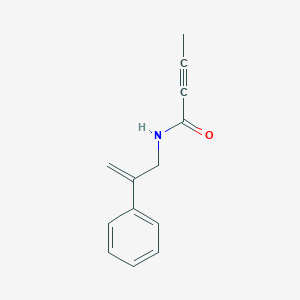
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)
